molecular formula C12H18N2O B1486578 [1-(2-Aminophenyl)piperidin-3-yl]methanol CAS No. 1154252-87-5

[1-(2-Aminophenyl)piperidin-3-yl]methanol

Cat. No.: B1486578
CAS No.: 1154252-87-5
M. Wt: 206.28 g/mol
InChI Key: XJMMZTGZKRRHSJ-UHFFFAOYSA-N
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Description

[1-(2-Aminophenyl)piperidin-3-yl]methanol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of both an amino group and a hydroxyl group in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminophenyl)piperidin-3-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with piperidine under specific conditions. The reaction can be carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Aminophenyl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

[1-(2-Aminophenyl)piperidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Aminophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminophenyl)piperidine
  • 1-(2-Aminophenyl)piperidin-3-one
  • 1-(2-Aminophenyl)piperidine-3-carboxylic acid

Uniqueness

[1-(2-Aminophenyl)piperidin-3-yl]methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

[1-(2-aminophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMZTGZKRRHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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